YH18968

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

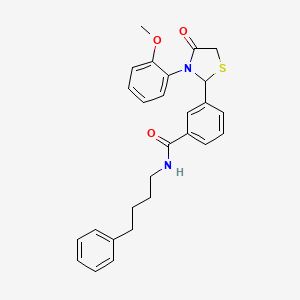

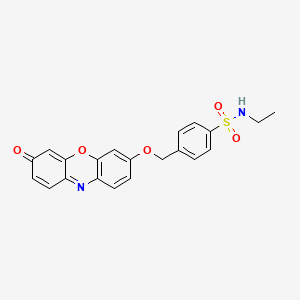

YH18968 is a GPR119 agonist, improving glucose tolerance and augmenting the glucose lowering effect. YH18968 augments the plasma level of active GLP-1 in normal mice in combination treatment with a dipeptidyl peptidase 4 (DPP-4) inhibitor.

Applications De Recherche Scientifique

1. High-Temperature Superconductivity

The yttrium-hydrogen system, specifically yttrium hydrides like YH6 and YH9, has been studied extensively for its superconductivity properties. Research has shown that these compounds exhibit superconductivity at temperatures as high as 243 K under high pressure, which is a significant advancement in the field of high-temperature superconductors. Such discoveries are pivotal for the development of more efficient energy transmission systems and magnetic resonance imaging (MRI) technologies (Kong et al., 2021).

2. Yeast Two-Hybrid Methods for Drug Discovery

Yeast two-hybrid (Y2H) methods, although not directly related to YH18968, provide a framework for understanding protein interactions that can be pivotal in drug discovery processes. This method has evolved over the years, inspiring various assays useful for discovering protein interaction modulators and identifying drug targets (Hamdi & Colas, 2012).

3. Stellar Feedback in Galaxy Simulations

In astronomical research, specifically in galaxy simulations, the role of feedback processes is crucial. Studies in this field, such as those involving YF and MRK, focus on understanding the effects of stellar feedback on the evolution of galaxies. This research contributes significantly to our understanding of galaxy formation and evolution (Fujimoto et al., 2019).

4. Genomic Stability and DNA Repair

In the field of genetics, the study of specific genes like SHPRH, which is a human orthologue of yeast RAD5, has shown its role in suppressing genomic instability and enhancing DNA repair. Such research contributes to our understanding of cellular mechanisms in response to genotoxic stress and has implications for cancer research and therapy (Motegi et al., 2006).

5. Ecological Research with Stable Isotopes

Stable isotope ratios, such as δ2H and δ18O, are used in ecology to trace geographic movements and origins of animals and biological materials. This method provides crucial data for ecological research, conservation efforts, and understanding animal migration patterns (Bowen et al., 2014).

Propriétés

Numéro CAS |

1632498-56-6 |

|---|---|

Formule moléculaire |

C27H28FN9O3 |

Poids moléculaire |

545.58 |

Nom IUPAC |

(S)-5-(3-Fluoro-4-(5-oxo-1-(tetrahydrofuran-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl)-2-(4-(5-isopropyl1,2,4-oxadiazol-3-yl)piperazin-1-yl)nicotinonitrile |

InChI |

InChI=1S/C27H28FN9O3/c1-17(2)25-32-26(33-40-25)35-8-6-34(7-9-35)24-19(13-29)11-20(14-30-24)18-3-4-23(22(28)12-18)36-16-31-37(27(36)38)21-5-10-39-15-21/h3-4,11-12,14,16-17,21H,5-10,15H2,1-2H3/t21-/m0/s1 |

Clé InChI |

READJNFYOAOOFN-NRFANRHFSA-N |

SMILES |

N#CC1=C(N2CCN(C3=NOC(C(C)C)=N3)CC2)N=CC(C4=CC=C(N5C=NN([C@@H]6COCC6)C5=O)C(F)=C4)=C1 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

YH18968; YH-18968; YH 18968 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B611803.png)

![[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B611804.png)

![N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide](/img/structure/B611805.png)